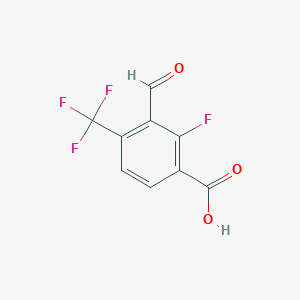

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTVWGFBFYXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro 3 Formyl 4 Trifluoromethyl Benzoic Acid

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials.

Disconnection Strategies for Key Functional Groups

The structure of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid presents several opportunities for logical bond disconnections. The primary disconnections would target the introduction of the three substituents on the benzoic acid core: the formyl (-CHO), trifluoromethyl (-CF3), and fluoro (-F) groups.

A plausible retrosynthetic strategy would involve the disconnection of the formyl and trifluoromethyl groups, leading back to a simpler fluorinated benzoic acid precursor. The directing effects of the substituents play a crucial role in planning the forward synthesis. The carboxyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The trifluoromethyl group is also a meta-director.

A primary disconnection could be the C-C bond of the formyl group, suggesting a formylation reaction as a key step in the forward synthesis. Another key disconnection is the C-C bond of the trifluoromethyl group, implying a trifluoromethylation reaction.

Identification of Key Precursors and Synthetic Equivalents

Based on the disconnection strategies, several key precursors can be identified. A logical approach would be to start with a molecule that already contains some of the required substituents in the correct relative positions.

One potential key precursor is 2-fluoro-4-(trifluoromethyl)benzoic acid . This molecule already possesses the fluoro and trifluoromethyl groups in the desired 1,2,4-relationship. The challenge then becomes the regioselective introduction of the formyl group at the 3-position.

Another potential precursor could be 2-fluoro-3-methyl-4-(trifluoromethyl)benzoic acid . In this case, the synthetic challenge would be the selective oxidation of the methyl group to a formyl group.

Alternatively, a retrosynthetic approach could lead back to 1-fluoro-2-iodo-3-(trifluoromethyl)benzene . This precursor would require the introduction of both the carboxyl and formyl groups.

The following table outlines some potential key precursors and the synthetic transformations required to convert them into the target molecule.

| Precursor | Required Transformation(s) |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Regioselective formylation at the 3-position |

| 2-Fluoro-3-methyl-4-(trifluoromethyl)benzoic acid | Selective oxidation of the methyl group to a formyl group |

| 1-Fluoro-2-iodo-3-(trifluoromethyl)benzene | Carboxylation and formylation |

Direct Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several direct synthetic routes can be proposed. These routes focus on the regioselective functionalization of fluorinated benzoic acid scaffolds.

Regioselective Functionalization of Fluorinated Benzoic Acid Scaffolds

A promising strategy involves the late-stage functionalization of a pre-existing fluorinated benzoic acid derivative.

The introduction of a formyl group onto an aromatic ring can be achieved through various methods. For the regioselective formylation of 2-fluoro-4-(trifluoromethyl)benzoic acid at the 3-position, which is ortho to the fluorine and meta to the carboxylic acid, specific ortho-directing formylation methods would be necessary.

One potential method is ortho-lithiation followed by formylation . The carboxylic acid could be protected, and then the fluorine atom could direct lithiation to the adjacent 3-position. Quenching the resulting organolithium species with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the formyl group.

Another approach could be the Duff reaction or the Reimer-Tiemann reaction , although achieving the desired regioselectivity on a complex substrate like this could be challenging.

The following table summarizes potential formylation reactions:

| Reaction | Reagents |

| Ortho-lithiation | 1. Protection of COOH, 2. n-BuLi, 3. DMF, 4. Deprotection |

| Vilsmeier-Haack Reaction | POCl3, DMF |

The introduction of a trifluoromethyl group onto a benzoic acid scaffold can be a challenging transformation. A common method for aromatic trifluoromethylation is the Sandmeyer-type reaction starting from an amino group.

A plausible synthetic sequence could start from 2-fluoro-3-formyl-4-aminobenzoic acid . The amino group could be converted to a diazonium salt and then subjected to a trifluoromethylation agent, such as copper(I) trifluoromethylthiolate or Ruppert-Prakash reagent (TMSCF3).

Alternatively, direct C-H trifluoromethylation of a suitable precursor could be explored, although controlling regioselectivity would be a significant hurdle. nih.govchemrxiv.orgacs.org Modern methods often employ radical trifluoromethylation, but these reactions can sometimes lack specificity on highly substituted aromatic rings. researchgate.netwikipedia.org

The following table outlines potential trifluoromethylation reactions:

| Reaction | Starting Material Precursor | Reagents |

| Sandmeyer-type Reaction | 2-Fluoro-3-formyl-4-aminobenzoic acid | 1. NaNO2, HCl, 2. CuCF3 or TMSCF3/CuI |

| Direct C-H Trifluoromethylation | 2-Fluoro-3-formylbenzoic acid | Radical trifluoromethylating agents (e.g., Togni's reagent) |

Selective Halogenation and Fluorination Strategies

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step in the synthesis of this compound. Direct fluorination of C-H bonds on the benzene (B151609) ring can be challenging due to the high reactivity of fluorinating agents. Therefore, indirect methods are often preferred to achieve the desired regioselectivity.

One common strategy involves the use of diazotization followed by a Schiemann reaction or related transformations. This typically begins with a corresponding aniline (B41778) precursor, which is converted to a diazonium salt. Subsequent treatment with a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄), results in the introduction of the fluorine atom.

Another approach is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a starting material with a good leaving group, such as a nitro or chloro group, positioned ortho to an activating group can undergo displacement by a fluoride ion. The choice of fluorinating agent is critical, with common reagents including potassium fluoride (KF) in the presence of a phase-transfer catalyst or anhydrous hydrogen fluoride.

Electrophilic fluorinating agents, such as Selectfluor®, offer an alternative for the direct fluorination of electron-rich aromatic rings. However, controlling the regioselectivity in a polysubstituted system requires careful consideration of the directing effects of the existing substituents.

Table 1: Common Fluorinating Agents and Their Applications

| Fluorinating Agent | Type | Typical Application |

| Potassium Fluoride (KF) | Nucleophilic | SNAr reactions |

| Anhydrous Hydrogen Fluoride (HF) | Nucleophilic | Halogen exchange (Halex) reactions |

| Tetrafluoroboric Acid (HBF₄) | Nucleophilic | Schiemann reaction from diazonium salts |

| Selectfluor® | Electrophilic | Direct fluorination of C-H bonds |

Multi-step Convergent and Divergent Synthesis

The construction of a complex molecule like this compound often relies on multi-step synthetic sequences. These can be designed in a convergent manner, where different fragments of the molecule are synthesized separately and then combined, or in a divergent manner, where a common intermediate is elaborated into a variety of final products. For this specific target, a linear, multi-step approach is more likely.

The order in which the substituents are introduced onto the aromatic ring is paramount for a successful synthesis. The directing effects of the existing groups on subsequent electrophilic or nucleophilic aromatic substitution reactions must be carefully considered.

A plausible synthetic route could commence with a trifluoromethyl-substituted benzoic acid derivative. The trifluoromethyl group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. The carboxylic acid group is also deactivating and meta-directing.

One possible sequence could involve:

Starting Material: 4-(Trifluoromethyl)benzoic acid.

Nitration: Introduction of a nitro group. Due to the directing effects of the existing substituents, this would likely occur at the 3-position.

Reduction: The nitro group is reduced to an amino group.

Diazotization and Fluorination: The amino group is converted to a diazonium salt, followed by a Schiemann reaction to introduce the fluorine atom at the 2-position.

Formylation: Introduction of the formyl group at the 3-position. This could be achieved through various methods, such as the Vilsmeier-Haack reaction on an activated precursor or ortho-lithiation followed by reaction with a formylating agent.

Catalyst-mediated reactions are instrumental in modern organic synthesis for their efficiency and selectivity. In the context of synthesizing this compound, such transformations can be employed for the introduction of the formyl group.

For instance, a precursor bearing a halogen (e.g., bromine or iodine) at the 3-position could undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable reducing agent to install the formyl group.

Alternatively, directed ortho-metalation can be a powerful tool. A directing group on the ring, such as the carboxylic acid (protected as necessary) or the fluorine atom, can direct lithiation to the adjacent position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Table 2: Potential Catalyst-Mediated Formylation Methods

| Reaction | Catalyst | Precursor | Reagents |

| Carbonylation | Palladium complex | 3-Halo-2-fluoro-4-(trifluoromethyl)benzoic acid derivative | CO, reducing agent (e.g., H₂) |

| Directed ortho-Metalation | n-Butyllithium | 2-Fluoro-4-(trifluoromethyl)benzoic acid derivative | DMF |

| Vilsmeier-Haack | - | Activated aromatic precursor | POCl₃, DMF |

Industrial-Scale Preparation Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that necessitate process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and scalability of each synthetic step.

For the synthesis of this compound, optimization would focus on:

Starting Material Cost and Availability: Selecting readily available and inexpensive starting materials is crucial for economic viability.

Reagent Selection: Utilizing less hazardous and more environmentally benign reagents is preferred. For example, replacing toxic or pyrophoric reagents with safer alternatives.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and throughput while minimizing energy consumption.

Catalyst Loading and Recycling: In catalyst-mediated steps, minimizing the amount of expensive catalyst and developing methods for its recovery and reuse are important.

Work-up and Purification: Designing efficient and scalable purification procedures, such as crystallization or extraction, to replace chromatography, which is often not feasible on a large scale.

Waste Management: Developing strategies for the safe disposal or recycling of waste streams generated during the synthesis.

A patent for the preparation of 2-trifluoromethyl benzoic acid highlights some industrial considerations, such as using anhydrous hydrogen fluoride for fluoridation and nitric acid for hydrolysis and oxidation, with the potential for recycling the nitric acid. researchgate.net These principles of reagent recycling and efficient reaction conditions would be applicable to the industrial-scale synthesis of the target molecule.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions employed in each step of the synthesis. Careful optimization of parameters such as temperature, reaction time, catalyst choice and loading, and solvent is essential.

Solvent Effects on Yield and Selectivity

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, equilibrium positions, and the selectivity of product formation. In the synthesis of this compound, the solvent plays a critical role in several key transformations.

For nucleophilic aromatic substitution reactions , polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or sulfolane (B150427) are often employed. These solvents are effective at solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion and promoting the substitution reaction.

In catalyst-mediated reactions , the solvent must be able to dissolve the reactants and the catalyst, and it should not interfere with the catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF) are commonly used.

The formylation step can also be highly sensitive to the solvent. In a Vilsmeier-Haack reaction, chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often used. For reactions involving organometallic intermediates, such as ortho-lithiation, ethereal solvents like diethyl ether or THF are necessary to stabilize the reactive species.

The impact of the solvent on yield and selectivity is often determined empirically by screening a range of solvents for a particular reaction.

Table 3: Influence of Solvent on a Hypothetical SNAr Fluorination Step

| Solvent | Dielectric Constant (ε) | Expected Outcome on Yield/Selectivity |

| Toluene | 2.4 | Low yield due to poor solubility of fluoride salts. |

| Tetrahydrofuran (THF) | 7.6 | Moderate yield, can be improved with a phase-transfer catalyst. |

| Acetonitrile | 37.5 | Good yield, solvates cations well. |

| Dimethylformamide (DMF) | 36.7 | High yield, excellent for SNAr reactions. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very high yield, but can be difficult to remove. |

This table illustrates the general trend that polar aprotic solvents are superior for this type of reaction, highlighting the importance of solvent selection in the synthesis of fluorinated aromatic compounds.

Catalyst Selection, Loading, and Performance Evaluation

The introduction of the formyl group onto the fluorinated and trifluoromethylated benzene ring is a critical step. Several catalytic methods are available for the formylation of aromatic compounds, with the choice of catalyst being paramount to achieving the desired regioselectivity and yield.

Another approach is the Reimer-Tiemann reaction , which is specifically used for the ortho-formylation of phenols. tandfonline.comrsc.orgmychemblog.comwikipedia.orgsynarchive.com If a phenolic precursor were used, this reaction, which typically employs chloroform (B151607) in a basic solution, could be a viable option. mychemblog.comwikipedia.org The reaction proceeds via the generation of dichlorocarbene (B158193), an electrophilic species that reacts preferentially at the ortho position of the phenoxide ion. wikipedia.org

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The fluorine atom is known to be an effective ortho-directing group in aromatic metalation reactions. researchgate.net This strategy would involve the deprotonation at the position ortho to the fluorine atom using a strong base, such as an organolithium reagent, followed by quenching with a formylating agent like DMF.

For the introduction of the trifluoromethyl group, copper-catalyzed trifluoromethylation reactions have been developed. nih.gov Similarly, palladium-catalyzed reactions are known for the fluorination of aromatic compounds. nih.gov The selection of the specific catalyst and ligands would be crucial for the efficiency of these transformations.

The performance of the chosen catalyst would be evaluated based on several factors, including the yield of the desired product, the regioselectivity of the formylation, and the catalyst's turnover number and frequency. Catalyst loading would need to be optimized to ensure efficient conversion while minimizing cost and potential side reactions.

Table 1: Potential Catalytic Systems for the Synthesis of this compound Precursors

| Reaction Type | Catalyst/Reagent System | Precursor Type | Key Considerations |

| Vilsmeier-Haack Formylation | DMF/POCl₃ | Electron-rich fluorinated/trifluoromethylated benzene | Ring activation is crucial for success. |

| Reimer-Tiemann Formylation | Chloroform/Base | Fluorinated/trifluoromethylated phenol | Ortho-selectivity is a key advantage. |

| Directed Ortho-Metalation | Organolithium/Formylating Agent | Fluorinated/trifluoromethylated aromatic | Fluorine as a directing group. |

| Trifluoromethylation | Copper or Palladium Catalyst | Fluorinated/formylated benzoic acid | Choice of ligand is critical. |

| Fluorination | Palladium Catalyst | Trifluoromethylated/formylated benzoic acid | Requires specific ligands and fluoride source. |

Temperature and Pressure Parameters in Reaction Systems

The temperature and pressure at which the synthetic reactions are conducted are critical parameters that can significantly influence the reaction rate, selectivity, and yield.

For the Vilsmeier-Haack reaction , the temperature is typically controlled to manage the exothermic nature of the reaction and to prevent the decomposition of the Vilsmeier reagent. The reaction is often carried out at temperatures ranging from 0°C to 100°C, depending on the reactivity of the aromatic substrate. jk-sci.com

The Reimer-Tiemann reaction is generally performed at elevated temperatures, often under reflux, to promote the formation of dichlorocarbene and its subsequent reaction with the phenoxide. mychemblog.com

Directed ortho-metalation reactions are typically carried out at low temperatures (e.g., -78°C) to ensure the stability of the organometallic intermediate and to control the regioselectivity of the reaction.

High-pressure conditions are often employed in carbonylation reactions , which could be an alternative method for introducing the formyl or carboxyl group. For example, formylation of aromatic compounds can be achieved using carbon monoxide at high pressure in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. rsc.org

The specific temperature and pressure parameters for the synthesis of this compound would need to be determined empirically for each step of the chosen synthetic route. Careful optimization of these parameters would be essential to maximize the yield of the desired product while minimizing the formation of byproducts.

Table 2: General Temperature and Pressure Parameters for Relevant Synthetic Transformations

| Reaction Type | Typical Temperature Range (°C) | Typical Pressure | Notes |

| Vilsmeier-Haack Formylation | 0 - 100 | Atmospheric | Substrate dependent. |

| Reimer-Tiemann Formylation | 50 - 100 (Reflux) | Atmospheric | Requires heating to generate carbene. |

| Directed Ortho-Metalation | -78 to 0 | Atmospheric | Low temperature to maintain stability of intermediate. |

| Catalytic Carbonylation | 25 - 150 | High Pressure (CO) | Requires specialized high-pressure equipment. |

Reaction Kinetics and Thermodynamic Control

The regioselectivity of the formylation step is a key challenge in the synthesis of this compound. The outcome of the reaction can be governed by either kinetic or thermodynamic control.

Under kinetic control , the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest will be the major product. For electrophilic aromatic substitution reactions like formylation, the position of attack is influenced by the electron-donating or electron-withdrawing nature of the substituents already present on the ring, as well as by steric factors. The fluorine atom is an ortho, para-director, while the trifluoromethyl and carboxyl groups are meta-directors and deactivating. The interplay of these directing effects will determine the kinetically favored product.

Under thermodynamic control , the product distribution is determined by the relative stabilities of the possible products. The most stable isomer will be the major product, and the reaction is typically run at higher temperatures for longer periods to allow for equilibrium to be established.

In the case of the Reimer-Tiemann reaction , the ortho-selectivity is often attributed to a kinetically controlled process involving the coordination of the dichlorocarbene to the phenoxide oxygen atom. wikipedia.org

For directed ortho-metalation , the reaction is under kinetic control, with the deprotonation occurring at the most acidic proton, which is typically the one ortho to the directing group.

The choice of reaction conditions, including temperature, reaction time, and the nature of the solvent and catalyst, can be used to favor either kinetic or thermodynamic control. For the synthesis of a specific isomer like this compound, it would be crucial to select conditions that favor the formation of the desired product. This would likely involve a detailed study of the reaction mechanism and the relative stabilities of the possible intermediates and products.

Reactivity and Functional Group Transformations of 2 Fluoro 3 Formyl 4 Trifluoromethyl Benzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation. However, the steric hindrance and electronic effects of the ortho-fluoro and -formyl groups can influence the reaction conditions required.

Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) may be slow due to the steric hindrance around the carboxyl group. More potent methods, such as using activating agents, may be necessary for efficient conversion.

Amidation: Direct reaction with amines to form amides typically requires high temperatures and results in low yields. Therefore, the carboxylic acid is often activated first. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. Recently, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a milder alternative. researchgate.net

| Transformation | Reagents and Conditions | Product | Notes |

| Esterification | R-OH, H₂SO₄ (cat.), heat | 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoate ester | Reaction may be slow due to steric hindrance. |

| 1. SOCl₂, 2. R-OH, Pyridine | 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoate ester | Activation via acyl chloride is often more efficient. | |

| Amidation | 1. SOCl₂, 2. RNH₂, Base | N-substituted-2-fluoro-3-formyl-4-(trifluoromethyl)benzamide | A common and effective method for amide synthesis. |

| RNH₂, TiF₄ (cat.), Toluene, reflux | N-substituted-2-fluoro-3-formyl-4-(trifluoromethyl)benzamide | A direct catalytic approach. researchgate.net |

Reduction to Alcohol and Aldehyde

The reduction of the carboxylic acid group can yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents are required to reduce a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, readily converting benzoic acid derivatives to their corresponding benzyl (B1604629) alcohols. quora.comquora.comdoubtnut.comdoubtnut.comtestbook.com However, LiAlH₄ will also reduce the formyl group to an alcohol. Therefore, if only the carboxylic acid is to be reduced, the formyl group must first be protected. Borane (BH₃) complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids and are generally more selective than LiAlH₄, though they will also reduce aldehydes. harvard.edu

Reduction to Aldehyde: The direct, selective reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. acs.org This transformation often requires a two-step process, such as conversion to an acyl chloride followed by a controlled reduction using a poisoned catalyst like the Rosenmund reduction (H₂, Pd/BaSO₄). doubtnut.comvedantu.com More modern methods include the use of specialized reducing agents or catalytic systems, such as photoredox catalysis with hydrosilanes, which can offer a direct and selective route. rsc.orgsci-hub.se

Decarboxylation Pathways, including Oxidative Decarboxylative Fluorination

Decarboxylation: The removal of the carboxyl group as carbon dioxide can be achieved under certain conditions. For polyfluorinated aromatic compounds, decarboxylation can occur at elevated temperatures, sometimes facilitated by a copper catalyst. The presence of multiple electron-withdrawing groups on the ring can stabilize the resulting carbanion intermediate, promoting the reaction.

Oxidative Decarboxylative Fluorination: This process involves the replacement of the carboxylic acid group with a fluorine atom. This transformation is a powerful tool in medicinal chemistry for the introduction of fluorine. nih.gov The reaction can be promoted by photoredox catalysis or by using silver catalysts in the presence of a fluorinating agent like Selectfluor®. nih.govacs.orgacs.org For aromatic carboxylic acids, these reactions can be challenging due to the high activation barrier for decarboxylation. researchgate.net However, radical-based methods have shown promise.

Reactivity of the Formyl Moiety

The formyl group, being an aldehyde, is susceptible to both oxidation and reduction.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a second carboxylic acid group, yielding 2-fluoro-4-(trifluoromethyl)isophthalic acid. A variety of oxidizing agents can be employed for this purpose. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. jove.com For greater selectivity, especially in the presence of other sensitive functional groups, milder reagents such as Tollens' reagent (a silver-ammonia complex) can be used. jove.com Biocatalytic methods using aldehyde dehydrogenase enzymes offer a green and highly chemoselective alternative for the oxidation of aldehydes to carboxylic acids. uva.nlnih.gov

| Transformation | Reagents and Conditions | Product | Notes |

| Oxidation | KMnO₄, NaOH, H₂O, heat | 2-Fluoro-4-(trifluoromethyl)isophthalic acid | A strong, non-selective oxidizing agent. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-Fluoro-4-(trifluoromethyl)isophthalic acid | A mild and selective oxidizing agent for aldehydes. jove.com | |

| Aldehyde Dehydrogenase (ALDH) | 2-Fluoro-4-(trifluoromethyl)isophthalic acid | A highly selective biocatalytic method. uva.nlnih.gov |

Reduction to Alcohol

The formyl group is readily reduced to a primary alcohol (a hydroxymethyl group). Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com It is particularly useful in this case as it will not reduce the carboxylic acid group, allowing for the selective transformation of the formyl moiety. As previously mentioned, stronger reducing agents like LiAlH₄ will also reduce the formyl group, but will simultaneously reduce the carboxylic acid. chemistrysteps.commasterorganicchemistry.com

Condensation Reactions (e.g., Schiff Base Formation, Claisen-Schmidt)

The formyl group of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is a primary site for condensation reactions. These reactions involve the nucleophilic addition to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.

Schiff Base Formation: A prominent reaction is the formation of Schiff bases (or imines) through condensation with primary amines. This reaction proceeds by the nucleophilic attack of the amine on the electrophilic formyl carbon, followed by dehydration to yield the C=N double bond. The synthesis of Schiff bases from aldehydes and aminobenzoic acids is a well-established transformation. semanticscholar.orgnih.gov The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzoic acid ring increases the electrophilicity of the formyl carbon, likely facilitating the initial nucleophilic attack by the amine.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone or ester in the presence of a base to form an α,β-unsaturated carbonyl compound. The formyl group of the title compound can react with an enolizable ketone (one with α-hydrogens) under basic conditions. The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the formyl carbon. Subsequent dehydration yields a chalcone-like structure. The strong electron-withdrawing substituents on the aromatic ring enhance the reactivity of the aldehyde toward nucleophilic attack, making it a good substrate for this transformation.

Table 1: Potential Condensation Reactions

Click to view interactive data table

| Reaction Type | Reactant | Product Type | Conditions |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine / Schiff Base | Acid or Base Catalyst |

| Claisen-Schmidt | Enolizable Ketone (R'-COCH₃) | α,β-Unsaturated Ketone | Base Catalyst (e.g., NaOH, KOH) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Aprotic Solvent |

Nucleophilic Addition Reactions

The aldehyde functional group is highly susceptible to nucleophilic addition reactions. The significant partial positive charge on the carbonyl carbon, amplified by the inductive effects of the adjacent fluoro and trifluoromethyl groups, makes it a prime target for a wide range of nucleophiles.

Common nucleophilic addition reactions include:

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the formyl group, followed by an acidic workup, yields secondary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

Reduction: The formyl group can be readily reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net

The electron-deficient nature of the aromatic ring makes the formyl group particularly reactive towards these nucleophiles.

Aromatic Ring Functionalization and Substitution Chemistry

The substitution pattern of the aromatic ring in this compound dictates its reactivity towards further functionalization. The ring is substituted with three deactivating, electron-withdrawing groups (EWG): fluoro (-F), carboxyl (-COOH), and trifluoromethyl (-CF₃).

Influence of Fluoro and Trifluoromethyl Substituents on Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.comyoutube.com However, the presence of three deactivating groups on the title compound makes the ring significantly electron-poor and thus highly unreactive towards EAS. libretexts.org

The directing effects of the existing substituents are as follows:

Fluoro Group (-F): This group is an anomaly. It is deactivating due to its strong electron-withdrawing inductive effect (-I), but it is an ortho, para-director due to its electron-donating resonance effect (+M) where its lone pairs can stabilize the cationic intermediate (the sigma complex). pressbooks.pub

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its powerful inductive effect (-I). It has no resonance-donating capability and is a meta-director. wikipedia.orgyoutube.com

Carboxyl Group (-COOH): This group is deactivating through both induction and resonance, and it is a meta-director. youtube.com

Table 2: Substituent Effects on Electrophilic Aromatic Substitution (EAS)

Click to view interactive data table

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|---|

| -F | 2 | -I > +M | Deactivating | ortho, para |

| -CHO | 3 | -I, -M | Deactivating | meta |

| -CF₃ | 4 | -I | Strongly Deactivating | meta |

| -COOH | 1 | -I, -M | Deactivating | meta |

Nucleophilic Aromatic Substitution Pathways

In contrast to EAS, the electron-deficient nature of the aromatic ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

The most likely pathway for SNAr on this molecule would involve the displacement of the fluoride ion at the C-2 position. Fluorine can be a good leaving group in SNAr reactions, particularly on highly activated rings. youtube.com The rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the electronegativity of the fluorine atom and the stabilizing influence of the other EWGs. masterorganicchemistry.com A wide range of nucleophiles, such as alkoxides, amines, and thiolates, could potentially displace the fluoro group to yield highly functionalized derivatives. researchgate.netnih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for preparing organometallic reagents, typically involving the reaction of an aryl halide with an organolithium reagent. tcnj.edu However, the reactivity order for this exchange is typically I > Br > Cl >> F. Carbon-fluorine bonds are generally very strong and are not readily cleaved by standard halogen-metal exchange conditions, such as treatment with n-butyllithium. tcnj.edu Therefore, a direct exchange of the fluorine atom on this compound for lithium is considered unlikely.

Derivatization Strategies for Advanced Chemical Architectures

The multifunctional nature of this compound provides several handles for derivatization, allowing for its incorporation into more complex molecular structures. researchgate.netnih.gov Strategies can target the carboxylic acid, the formyl group, or the aromatic ring.

At the Carboxylic Acid: Standard transformations can be applied to the carboxyl group. Esterification can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. nist.gov Amide formation can be accomplished by reacting the acyl chloride with a primary or secondary amine. These derivatives are useful for modifying solubility and for introducing new functional handles.

At the Formyl Group: The aldehyde is a versatile functional group for building molecular complexity. As discussed, it can undergo condensation reactions to form imines and α,β-unsaturated systems. semanticscholar.org Reductive amination, a reaction with an amine in the presence of a reducing agent, would yield a secondary or tertiary amine. Furthermore, Wittig-type reactions can convert the aldehyde into an alkene, providing a route to extend carbon chains.

At the Aromatic Ring: As detailed in the SNAr section, the fluorine atom at C-2 serves as a reactive site for nucleophilic displacement. This allows for the introduction of a variety of substituents, including alkoxy, amino, and thioether groups, by reacting the molecule with the corresponding nucleophiles. This pathway is a powerful tool for creating a library of analogs with diverse properties.

By strategically combining these transformations, this compound can serve as a valuable and versatile building block for the synthesis of advanced chemical architectures.

Heterocyclic Ring Formation (e.g., Phthalides, Isoindolinones, Pyrazoles)

The inherent reactivity of the aldehyde and carboxylic acid functionalities, coupled with the influence of the fluorine and trifluoromethyl substituents, allows this compound to serve as a key precursor for various heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the formyl group, while the ortho-fluoro atom can act as a leaving group in nucleophilic aromatic substitution reactions or influence the regioselectivity of cyclization reactions.

This compound is a valuable starting material for synthesizing substituted phthalides, which are important structural motifs in many biologically active compounds. The aldehyde group can be reduced to the corresponding alcohol, followed by an intramolecular esterification (lactonization) to form the phthalide (B148349) ring. Alternatively, reactions involving the carboxylic acid and formyl groups can lead to the formation of isoindolinones, another class of heterocyclic compounds with significant pharmacological applications. The dual reactivity allows for sequential or one-pot reactions with amine derivatives to construct the isoindolinone core.

Furthermore, the formyl group can readily react with hydrazine (B178648) derivatives to yield pyrazoles. The initial condensation forms a hydrazone intermediate, which then undergoes cyclization and subsequent aromatization, often through oxidation or elimination, to afford the stable pyrazole (B372694) ring. The substitution pattern on the resulting pyrazole is dictated by the specific hydrazine derivative used, offering a pathway to a diverse library of substituted pyrazoles.

Precursors for Polymer Synthesis and Material Science Applications

In the realm of material science, this compound holds potential as a monomer for the synthesis of advanced polymers. sigmaaldrich.com The presence of multiple reactive sites—the carboxylic acid and formyl groups—allows for its incorporation into polymer backbones through various polymerization techniques. For instance, the carboxylic acid can participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The formyl group can be utilized in polymerizations that form Schiff bases or can be chemically modified to introduce other polymerizable functionalities.

The inclusion of fluorine and trifluoromethyl groups in the monomer unit is particularly significant for material properties. These fluorine-containing groups are known to impart desirable characteristics to polymers, including high thermal stability, chemical resistance, low surface energy, and specific optical and electronic properties. Polymers derived from this monomer are therefore of interest for applications in high-performance plastics, specialty coatings, and advanced electronic materials.

Research in this area focuses on synthesizing and characterizing new polymers incorporating this fluorinated building block. The goal is to tailor the polymer architecture and resulting material properties for specific applications, leveraging the unique combination of functional groups present in the parent molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, would be required for a complete structural assignment.

¹H NMR for Proton Environments

Proton NMR spectroscopy would provide crucial information about the electronic environment of the aromatic protons on the benzene (B151609) ring and the aldehyde proton. The chemical shifts, coupling constants (J-values), and integration of the signals would help to confirm the substitution pattern. The single aromatic proton would likely appear as a doublet due to coupling with the adjacent fluorine atom. The aldehyde proton would resonate at a characteristic downfield position.

Hypothetical ¹H NMR Data Table: (Note: This table is illustrative and not based on experimental data.)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.0-8.2 | d | ~7-9 | 1H | Ar-H |

| ~10.1-10.3 | s | - | 1H | -CH O |

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR spectroscopy would identify all unique carbon environments within the molecule. The chemical shifts of the carbonyl carbons (aldehyde and carboxylic acid), the aromatic carbons, and the trifluoromethyl carbon would be distinct. The signals for the carbons directly bonded to fluorine would exhibit splitting due to C-F coupling.

Hypothetical ¹³C NMR Data Table: (Note: This table is illustrative and not based on experimental data.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185-190 | -C HO |

| ~165-170 | -C OOH |

| ~160-165 (d) | C -F |

| ~120-140 | Aromatic C |

¹⁹F NMR for Fluorine Environments and Coupling Analysis

Fluorine-19 NMR is essential for characterizing fluorinated organic compounds. This technique would show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The chemical shifts and the coupling between the two fluorine environments (if any) and with neighboring protons would provide definitive structural information.

Hypothetical ¹⁹F NMR Data Table: (Note: This table is illustrative and not based on experimental data.)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -60 to -65 | s | -CF ₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, confirming the coupling between the aromatic proton and the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular framework, including the relative positions of the formyl, trifluoromethyl, and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a highly accurate technique that can measure the mass of a molecule to several decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₄F₄O₃). The experimentally determined mass would be compared to the theoretically calculated mass, and a match within a very small tolerance (typically <5 ppm) would confirm the elemental composition.

Hypothetical HRMS Data: (Note: This table is illustrative and not based on experimental data.)

| Ionization Mode | Calculated Mass [M-H]⁻ | Measured Mass [M-H]⁻ | Difference (ppm) | Molecular Formula |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 236.12 g/mol ), the fragmentation pathway in negative ion mode typically begins with the loss of a proton from the carboxylic acid group to form the molecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of 235.

A primary and highly characteristic fragmentation step for aromatic carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da) via decarboxylation. nih.govyoutube.com This process would generate a significant product ion at m/z 191. Subsequent fragmentation of the m/z 191 ion could involve the loss of the formyl radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to ions at m/z 162 or m/z 163, respectively. Further fragmentation might involve the complex rearrangement and loss of fluorine or trifluoromethyl groups, a known pathway for perfluoroalkyl substances. nih.gov The analysis of these fragmentation patterns provides high confidence in the structural confirmation of the molecule.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 235 | CO₂ (44 Da) | 191 | [C₇H₃F₄]⁻ |

| 235 | H₂O (18 Da) | 217 | [C₈HF₄O₂]⁻ |

| 191 | CO (28 Da) | 163 | [C₆H₃F₄]⁻ |

| 191 | CHO (29 Da) | 162 | [C₆H₂F₄]⁻ |

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure based on the vibrational modes of chemical bonds.

Infrared (IR) spectroscopy is particularly adept at identifying polar functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. spectroscopyonline.com

The most prominent feature for a carboxylic acid is the extremely broad O-H stretching band, typically spanning from 2500 to 3500 cm⁻¹, which arises from strong intermolecular hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretching vibrations from the carboxylic acid and aldehyde groups are also key identifiers. The carboxylic acid C=O stretch is anticipated around 1700-1730 cm⁻¹, while the aldehyde C=O stretch, influenced by conjugation with the aromatic ring, is expected near 1685-1710 cm⁻¹. libretexts.orgpressbooks.pub The aldehyde also presents a unique, albeit weaker, C-H stretching absorption around 2700-2860 cm⁻¹. pressbooks.pub Furthermore, strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Table 2: Key IR Absorption Bands for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3500 | Broad, Strong |

| Aldehyde | C-H stretch | 2700 - 2860 | Weak to Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Aldehyde | C=O stretch | 1685 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Trifluoromethyl | C-F stretch | 1100 - 1350 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Raman spectroscopy offers complementary information to IR, as it is sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring backbone and the C-CF₃ bond. Symmetric ring breathing modes, which are often weak in the IR spectrum, typically produce strong, sharp signals in the Raman spectrum. ias.ac.inresearchgate.net These are expected in the fingerprint region below 1600 cm⁻¹. The C=O stretching vibrations are also Raman active and can help confirm the assignments made from the IR spectrum. The non-polar nature of the C-C bonds within the aromatic ring makes them more prominent in Raman analysis, providing a clearer picture of the skeletal structure. ias.ac.in

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For substituted benzoic acids, this technique reveals critical details about conformation and intermolecular interactions. nih.gov

A key feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This is anticipated for this compound.

Furthermore, steric hindrance between the adjacent substituents on the aromatic ring significantly influences the molecule's conformation. mdpi.com The bulky formyl and fluoro groups ortho to the carboxylic acid will likely force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgresearchgate.net X-ray analysis would quantify this deviation by determining the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring. Studies on similarly substituted benzoic acids have shown such rotations to be significant. mdpi.comresearchgate.net

Table 3: Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Finding | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal lattice symmetry. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Intermolecular Interactions | Centrosymmetric O-H···O hydrogen-bonded dimers | Confirms the characteristic packing motif of carboxylic acids. researchgate.net |

| Dihedral Angle (COOH vs. Ring) | Non-zero (e.g., 20-50°) | Quantifies the degree of rotational distortion due to steric hindrance from ortho substituents. mdpi.comresearchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the premier method for assessing the purity of fluorinated benzoic acid derivatives. ekb.egcphi-online.com An RP-HPLC method for this compound would typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.

A gradient elution method, where the mobile phase composition is varied over time, is often employed for complex samples. ekb.eg The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, typically acidified with a small amount of formic or phosphoric acid to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). The resulting chromatogram provides the retention time of the compound, and the area of the peak is used to determine its purity relative to any detected impurities. thermofisher.com

Table 4: Representative RP-HPLC Method Parameters

| Parameter | Typical Value / Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 254 nm thermofisher.com |

| Column Temperature | 30 °C mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the trace analysis of this compound. Its high separation efficiency, coupled with the sensitive and selective detection capabilities of mass spectrometry, makes it well-suited for identifying and quantifying minute levels of this compound in complex matrices. However, the inherent chemical properties of the analyte—specifically its polarity and low volatility due to the carboxylic acid group—necessitate a crucial sample preparation step known as derivatization prior to GC-MS analysis. researchgate.netaquaenergyexpo.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to gas chromatography. researchgate.netgcms.cz For carboxylic acids like this compound, esterification is a common and effective derivatization strategy. researchgate.net This process converts the polar carboxyl group into a less polar and more volatile ester. A widely used reagent for this purpose is Boron trifluoride-methanol (BF3·MeOH). researchgate.netnih.gov The reaction involves heating the sample with the BF3·MeOH reagent, which catalyzes the formation of the corresponding methyl ester. This methyl ester derivative is significantly more volatile and exhibits better chromatographic behavior, leading to sharper peaks and improved separation from matrix interferences. researchgate.net

Following derivatization, the sample is introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the analytical column. A non-polar or semi-polar capillary column, such as one coated with a phenyl-arylene polymer, is typically employed for the separation of such derivatives. The temperature of the GC oven is ramped up according to a specific program to facilitate the elution of compounds in order of their volatility.

As the separated components elute from the GC column, they enter the mass spectrometer, which serves as the detector. The molecules are ionized, typically through electron ionization (EI), which fragments them in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification of this compound methyl ester.

For trace-level quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. researchgate.net In this mode, instead of scanning the entire mass range, the instrument is set to detect only a few specific, characteristic ions of the target analyte. This approach significantly enhances sensitivity and reduces background noise, enabling the detection and quantification of the compound at very low concentrations.

The successful application of GC-MS for trace analysis often involves an initial sample enrichment step, particularly when dealing with environmental or biological samples. Solid-phase extraction (SPE) is a commonly used technique for this purpose. researchgate.netnih.gov It allows for the concentration of the analyte from a large sample volume and the removal of interfering matrix components, leading to cleaner extracts and lower detection limits. nih.gov

The table below summarizes typical parameters that would be employed in a GC-MS method for the trace analysis of this compound following derivatization.

| Parameter | Typical Setting | Purpose |

| Sample Preparation | ||

| Enrichment | Solid-Phase Extraction (SPE) | To concentrate the analyte and remove matrix interferences. researchgate.netnih.gov |

| Derivatization Reagent | Boron trifluoride-methanol (BF3·MeOH) | To convert the carboxylic acid to its more volatile methyl ester. researchgate.netnih.gov |

| Gas Chromatography | ||

| Column | Phenyl-Arylene type (e.g., DB-5ms) | Provides good separation for a wide range of analyte polarities. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | To separate compounds based on their boiling points. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for compound identification. |

| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantifying trace levels of the target analyte. researchgate.net |

Research on analogous fluorinated benzoic acids has demonstrated the high sensitivity of GC-MS methods. The findings from these studies provide a strong basis for the expected performance of a well-developed GC-MS method for this compound.

| Research Finding | Typical Value Range | Significance |

| Limit of Detection (LOD) | 6 - 44 ng/L | The lowest concentration of the analyte that can be reliably detected. researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 20 - 150 ng/L | The lowest concentration of the analyte that can be accurately quantified. |

| Recovery Rate (after SPE) | 71% - 94% | The efficiency of the extraction process from the sample matrix. researchgate.netnih.gov |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the instrument response and the analyte concentration over a specific range. |

These performance metrics highlight the capability of GC-MS, when combined with appropriate sample preparation and derivatization, to serve as a robust and sensitive tool for the trace analysis of this compound in various complex samples.

Theoretical and Computational Investigations of 2 Fluoro 3 Formyl 4 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the optimized molecular geometry of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, including bond lengths, bond angles, and dihedral angles.

A typical DFT study of this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. The resulting optimized geometry provides a three-dimensional representation of the molecule in its lowest energy state. From the electronic structure calculations, various molecular properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C=O (aldehyde) | 1.21 Å | |

| C=O (acid) | 1.22 Å | |

| C-O (acid) | 1.35 Å | |

| Bond Angle | C-C-F | 119° |

| C-C-C=O (aldehyde) | 122° | |

| C-C-C=O (acid) | 121° | |

| Dihedral Angle | O=C-C=C (aldehyde) | ~180° (planar) or ~0° (planar) |

| O=C-C=C (acid) | Variable (subject to rotation) |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic compounds. Actual values would be obtained from specific calculations on the target molecule.

Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of molecules. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated and are valuable for the interpretation of experimental spectra, aiding in the assignment of signals to specific nuclei within the molecule. nih.gov The accuracy of these predictions can be enhanced by using appropriate theoretical models and considering solvent effects. researchgate.net

Vibrational frequency calculations provide a theoretical infrared spectrum. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the predicted spectrum with an experimental one can help confirm the molecular structure and the assignment of absorption bands to specific functional groups. scirp.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Nucleus/Group | Predicted Chemical Shift/Frequency |

| ¹³C NMR | C-F | ~160 ppm |

| C-CF₃ | ~125 ppm (quartet) | |

| C=O (aldehyde) | ~190 ppm | |

| C=O (acid) | ~170 ppm | |

| ¹⁹F NMR | Ar-F | -110 to -140 ppm |

| -CF₃ | ~ -60 ppm | |

| IR | O-H stretch (acid) | ~3000 cm⁻¹ (broad) |

| C=O stretch (aldehyde) | ~1710 cm⁻¹ | |

| C=O stretch (acid) | ~1730 cm⁻¹ | |

| C-F stretch | ~1250 cm⁻¹ |

Note: These are representative values based on calculations of analogous structures. The exact values depend on the computational method and the molecular environment.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of this compound.

The presence of rotatable bonds, specifically those connecting the formyl and carboxylic acid groups to the benzene (B151609) ring, allows for different spatial arrangements or conformations of this compound. rsc.org Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. nih.gov This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). mdpi.com

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups), dipole-dipole interactions, and van der Waals forces. nih.gov

Computational methods can be used to predict plausible crystal structures and to analyze the nature and strength of the intermolecular interactions holding the crystal together. researchgate.net For instance, the carboxylic acid groups are likely to form strong hydrogen-bonded dimers. The fluorine and trifluoromethyl substituents can also participate in weaker hydrogen bonds and other electrostatic interactions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. montclair.edu For a molecule like this compound, computational studies could be used to explore its reactivity in various transformations. For example, the formyl group can undergo oxidation, reduction, or nucleophilic addition, while the carboxylic acid group can be involved in esterification or amidation reactions.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the reaction's feasibility (thermodynamics) and rate (kinetics). Such studies can help in understanding the role of catalysts, predicting the regioselectivity and stereoselectivity of reactions, and designing more efficient synthetic routes. For instance, DFT calculations could be employed to model the reaction pathway of the oxidation of the formyl group to a carboxylic acid, identifying the transition state structure and the activation energy for the process.

Structure-Reactivity Relationship Studies (Quantitative Structure-Property Relationships - QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational and statistical methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. In the context of this compound, while specific, in-depth QSPR studies exclusively focused on this molecule are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand its potential reactivity based on the well-characterized effects of its constituent functional groups on the benzoic acid framework.

The reactivity of a substituted benzoic acid is primarily governed by the electronic and steric nature of its substituents. The fluoro, formyl, and trifluoromethyl groups in this compound are all electron-withdrawing, which significantly influences the properties of the aromatic ring and the carboxylic acid moiety.

Detailed Research Findings

QSPR models for substituted benzoic acids and related aromatic compounds typically utilize a range of molecular descriptors to quantify structural features. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Electronic Descriptors: These quantify the electronic influence of substituents on the reaction center. For aromatic systems, Hammett constants (σ) are classic descriptors of the electron-donating or electron-withdrawing nature of substituents. The fluoro, formyl, and trifluoromethyl groups are all characterized by positive Hammett constants, indicating their electron-withdrawing capacity through both inductive and resonance effects. The strong electron-withdrawing nature of these groups is expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

Steric Descriptors: These parameters account for the size and shape of the molecule and its substituents. Steric hindrance can affect the rate and accessibility of a reaction site. The formyl and trifluoromethyl groups, particularly when positioned ortho and meta to the carboxylic acid, can exert steric effects that may influence reactions involving the carboxyl group or adjacent positions on the aromatic ring.

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a common measure of a molecule's hydrophobicity. The presence of fluorine and trifluoromethyl groups generally increases the lipophilicity of a molecule, which can affect its solubility and interaction with nonpolar environments.

Computational studies on substituted benzoic acids have demonstrated that quantum chemical parameters can be successfully used to account for substituent effects on properties such as pKa. Methods like Density Functional Theory (DFT) are employed to calculate descriptors like Mulliken charges, bond indices, and the energy difference between the acid and its conjugate base, which correlate well with experimental acidity.

The following table summarizes the expected influence of the substituents of this compound on its key properties, based on established QSPR principles and data for related compounds.

| Descriptor Category | Substituent Effect | Predicted Impact on this compound |

| Electronic | All three substituents (F, CHO, CF3) are strongly electron-withdrawing. | Increased acidity (lower pKa) of the carboxylic acid group. Deactivation of the aromatic ring towards electrophilic substitution. |

| Steric | The ortho-formyl and meta-trifluoromethyl groups introduce steric bulk around the carboxylic acid. | Potential hindrance for reactions at the carboxyl group and the adjacent C-2 position. |

| Hydrophobicity | The fluoro and trifluoromethyl groups increase lipophilicity. | Higher log P value compared to benzoic acid, suggesting increased solubility in nonpolar solvents. |

| Reactivity | The aldehyde (formyl) group is a reactive site for nucleophilic addition reactions. | The molecule can undergo reactions characteristic of both carboxylic acids and aldehydes. |

While a comprehensive QSPR model for this compound would require experimental data for a series of related compounds and rigorous statistical analysis, the foundational principles of QSPR allow for these informed predictions regarding its chemical behavior.

Applications of 2 Fluoro 3 Formyl 4 Trifluoromethyl Benzoic Acid As a Chemical Building Block

Role in Advanced Organic Synthesis

The unique substitution pattern of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid suggests its potential as a valuable intermediate in organic synthesis. The presence of multiple reactive sites—an aldehyde for condensation and reductive amination, a carboxylic acid for amide and ester formation, and an activated aromatic ring—makes it a candidate for constructing complex molecular architectures.

Synthesis of Complex Fluorinated Aromatic Compounds

While fluorinated benzoic acids are widely recognized as key starting materials for pharmaceuticals and advanced materials, specific examples detailing the conversion of this compound into other complex fluorinated aromatic compounds are not prominently featured in the surveyed scientific literature. In principle, its reactive groups could be utilized in cross-coupling reactions or other transformations to build more elaborate aromatic systems.

Precursor for Complex Heterocyclic Systems

Contributions to Material Science and Specialty Chemicals

Fluorinated compounds are integral to modern material science due to the unique properties conferred by the carbon-fluorine bond, such as thermal stability and hydrophobicity.

Functional Monomers for Polymer Synthesis

There is no specific information available in the reviewed literature that documents the use of this compound as a functional monomer in polymerization processes. While fluorinated molecules are used to create specialty polymers, the role of this specific compound in that field has not been detailed.

Components in Area-Selective Deposition Processes (e.g., Atomic Layer Deposition Inhibitors)

Area-selective deposition (ASD) techniques, including atomic layer deposition (ALD), often utilize organic molecules as inhibitors to passivate surfaces and prevent film growth in designated areas. Molecules containing polar functional groups and fluorinated moieties are of research interest for this purpose. However, the scientific literature reviewed does not specifically identify this compound as a component or inhibitor in any area-selective deposition processes.

Development in Agrochemical Research

The inclusion of fluorine, particularly the trifluoromethyl group, is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. Despite the prevalence of related structures in this field, there are no specific findings in the surveyed literature that link this compound to the research and development of new agrochemical products.

Intermediate for Agrochemical Active Ingredients

The structural motifs present in this compound are frequently sought after in the design of modern agrochemicals. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of active ingredients, often leading to improved efficacy. The fluorine atom and the benzoic acid moiety can also play crucial roles in binding to target enzymes or receptors in pests and pathogens.

While specific, publicly available research detailing the direct synthesis of commercialized agrochemical active ingredients from this compound is limited, its potential is evident from patent literature and synthetic chemistry studies focused on analogous structures. The formyl and carboxylic acid groups provide reactive handles for a range of synthetic transformations, including but not limited to:

Reductive amination of the formyl group to introduce various amine-containing side chains.

Wittig reactions or similar olefination to extend the carbon skeleton from the aldehyde.

Amide bond formation via the carboxylic acid to link with other molecular fragments.

Esterification of the carboxylic acid.

These reactions allow for the incorporation of this fluorinated building block into larger, more complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The table below illustrates the potential synthetic utility of this compound in creating precursors for agrochemicals.

| Functional Group | Potential Transformation | Resulting Moiety | Relevance in Agrochemicals |

| Formyl Group | Reductive Amination | Substituted aminomethyl group | Introduction of diverse side chains to modulate bioactivity |

| Formyl Group | Oxidation | Carboxylic acid group (creating a diacid) | Can alter polarity and binding characteristics |

| Carboxylic Acid Group | Amide Coupling | Amide | Common linkage in many biologically active molecules |

| Carboxylic Acid Group | Esterification | Ester | Can act as a pro-drug or modify physical properties |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Further functionalization of the aromatic core | Fine-tuning of electronic and steric properties |

Novel Scaffolds for Agrochemical Design

The development of novel molecular scaffolds is a cornerstone of agrochemical research, aimed at discovering new modes of action and overcoming resistance to existing pesticides. This compound serves as an attractive starting material for the generation of new chemical libraries and the exploration of uncharted chemical space.

The combination of the reactive aldehyde and carboxylic acid functionalities allows for the construction of various heterocyclic systems through intramolecular cyclization reactions or by reacting with bifunctional reagents. For instance, condensation reactions involving the formyl group and a suitable nucleophile on a molecule attached to the carboxylic acid could lead to the formation of novel lactones or other ring structures.

Research in this area focuses on using such building blocks to create libraries of compounds that are then screened for biological activity against a range of agricultural pests and diseases. The unique substitution pattern of this compound provides a distinct starting point for the design of scaffolds that are structurally different from existing agrochemicals, thereby increasing the probability of discovering compounds with novel biological targets.

The data table below outlines hypothetical novel agrochemical scaffolds that could be synthesized from this building block, highlighting the diversity of potential structures.

| Scaffold Type | Key Synthetic Strategy | Potential Agrochemical Class |

| Fluorinated Phthalide (B148349) Derivatives | Intramolecular reduction and cyclization | Fungicides, Herbicides |

| Substituted Isoindolinones | Reaction with primary amines followed by cyclization | Insecticides, Fungicides |

| Benzoxazine Derivatives | Condensation with aminophenols | Herbicides, Fungicides |

| Pyridobenzoxazine Analogs | Multi-step synthesis involving heterocyclic amines | Broad-spectrum pesticides |

The exploration of such novel scaffolds is a critical step in the pipeline of modern agrochemical discovery, and versatile building blocks like this compound are instrumental in this process.

Future Perspectives and Research Challenges for 2 Fluoro 3 Formyl 4 Trifluoromethyl Benzoic Acid

Development of More Sustainable and Efficient Synthetic Routes